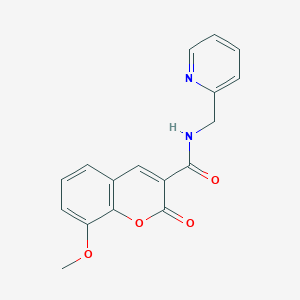

8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related chromene compounds often involves multi-step reactions, utilizing commercially available AR grade chemicals without further purification. For example, the synthesis of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, a closely related compound, was achieved by slowly evaporating an ethanol solution at room temperature, followed by recrystallization from ethanol (Xiaochuan Li et al., 2010). This method may offer insights into the synthesis of 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide by indicating potential solvents and crystallization techniques relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of chromene derivatives showcases anti-rotamer conformations about the C-N bond, with the amide O atom potentially being trans- or cis-related to the O atom of the pyran ring. Such configurations were observed in derivatives like 4-oxo-N-phenyl-4H-chromene-2-carboxamide (J. Reis et al., 2013). This information is crucial for understanding the molecular geometry and potential intermolecular interactions of 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide.

Chemical Reactions and Properties

Chromene compounds participate in a variety of chemical reactions, reflecting their chemical properties. For instance, the reaction of push-pull enaminoketones with o-quinone methides to synthesize 4H-chromenes involves initial oxa-Diels-Alder reactions followed by amine elimination (A. V. Lukashenko et al., 2017). Such reactions highlight the reactivity of chromene derivatives and may suggest similar reactivity patterns for 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide.

Physical Properties Analysis

Physical properties such as crystalline structure and solubility are key to understanding a compound's behavior in various environments. The crystalline structure of related compounds, like 4-oxo-N-phenyl-4H-chromene-2-carboxamide, provides insight into potential packing, hydrogen bonding, and molecular orientation scenarios (J. Reis et al., 2013), which could be extrapolated to 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide.

Chemical Properties Analysis

The chemical properties of chromene derivatives are influenced by their functional groups and molecular structure. For example, studies on chromenes like the reaction of carbamoylated amino enones with chromones to prepare pyridones and chromeno[4,3-b]pyridine-2,5-diones highlight the compound's reactivity and potential for further chemical transformations (D. L. Obydennov et al., 2019). These chemical properties are crucial for understanding the reactivity and potential applications of 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide.

Propriétés

IUPAC Name |

8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-22-14-7-4-5-11-9-13(17(21)23-15(11)14)16(20)19-10-12-6-2-3-8-18-12/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLUQCLZFZFMJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676925.png)

![(3R*,5S*)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5676931.png)

![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5676934.png)

![(4aS*,8aS*)-2-(cyclobutylcarbonyl)-7-[(3-methylisoxazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5676941.png)

![1-(2-ethyl-4-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5676976.png)

![1-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-3-methylimidazolidin-2-one](/img/structure/B5676983.png)

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-methoxybenzyl)piperidine](/img/structure/B5676984.png)

![1-[(5-methyl-2-furyl)methyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5676991.png)

![2-[(4-methylphenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5676996.png)

![N-cyclopropyl-3-[5-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5677019.png)

![2-(2-phenylethyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5677025.png)